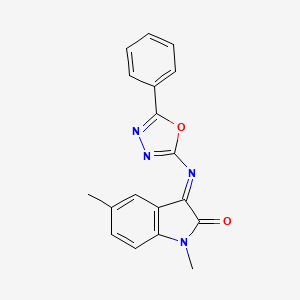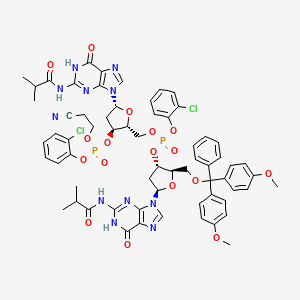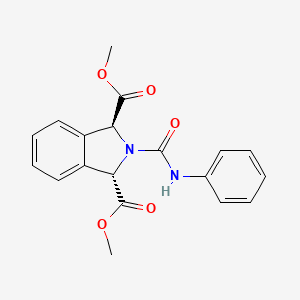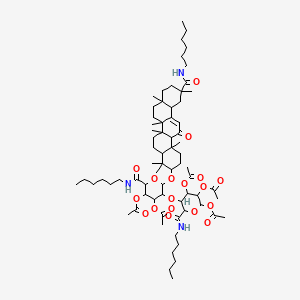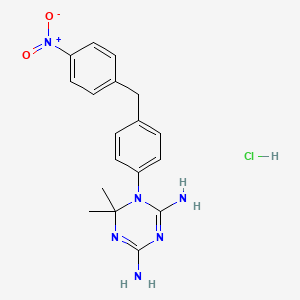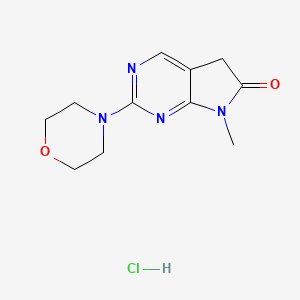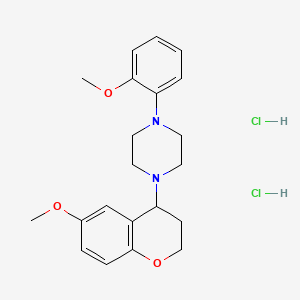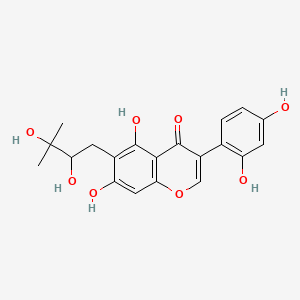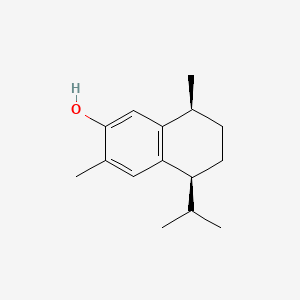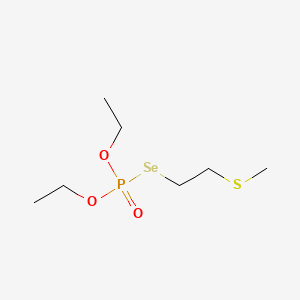
Phosphoroselenoic acid, O,O-diethyl Se-(2-(methylthio)ethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoroselenoic acid, O,O-diethyl Se-(2-(methylthio)ethyl) ester is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a selenium atom bonded to a phosphorus atom, with diethyl and methylthioethyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoroselenoic acid, O,O-diethyl Se-(2-(methylthio)ethyl) ester typically involves the reaction of diethyl phosphite with a selenium-containing reagent, such as selenium dioxide or elemental selenium, in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving elevated temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphoroselenoic acid, O,O-diethyl Se-(2-(methylthio)ethyl) ester undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while substitution reactions can produce a variety of phosphoroselenoic acid derivatives.
Scientific Research Applications
Phosphoroselenoic acid, O,O-diethyl Se-(2-(methylthio)ethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and its incorporation into biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of selenium’s known antioxidant properties.
Industry: It may be used in the development of advanced materials, such as selenium-containing polymers or catalysts.
Mechanism of Action
The mechanism by which phosphoroselenoic acid, O,O-diethyl Se-(2-(methylthio)ethyl) ester exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with specific enzymes or proteins, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Phosphoroselenoic acid, O,O-diethyl Se-(2-oxopropyl) ester
- Phosphoroselenoic acid, O,O-diethyl Se-[2-(ethylthio)ethyl] ester
Comparison
Phosphoroselenoic acid, O,O-diethyl Se-(2-(methylthio)ethyl) ester is unique due to the presence of the methylthioethyl group, which can influence its reactivity and interactions compared to other similar compounds
Properties
CAS No. |
119015-23-5 |
|---|---|
Molecular Formula |
C7H17O3PSSe |
Molecular Weight |
291.22 g/mol |
IUPAC Name |
1-diethoxyphosphorylselanyl-2-methylsulfanylethane |
InChI |
InChI=1S/C7H17O3PSSe/c1-4-9-11(8,10-5-2)13-7-6-12-3/h4-7H2,1-3H3 |
InChI Key |
ODVFHLFSEJHRBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)[Se]CCSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


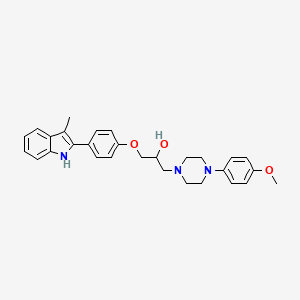
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12758219.png)
